5-N-Acetyl-beta-D-neuraminic acid

Descripción general

Descripción

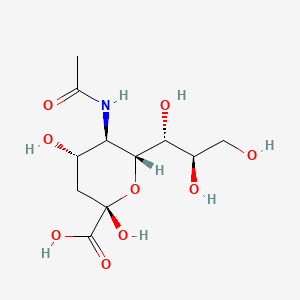

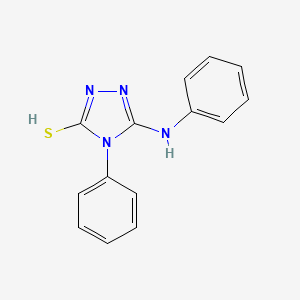

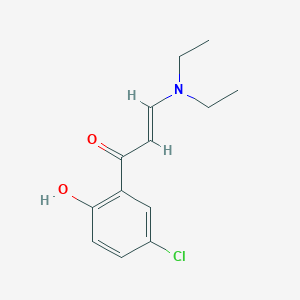

5-N-Acetyl-beta-D-neuraminic acid, also known as N-acetylneuraminic acid or Neu5Ac, is a nine-carbon monosaccharide with an N-acetyl group at the 5-position . It is found in cell surface glycolipids and glycoproteins, where it performs a variety of biological functions . It is functionally related to a beta-neuraminic acid and is a conjugate acid of a N-acetyl-beta-neuraminate . It is native to many organisms, from bacteria to animals, and is the only sialic acid found in humans .

Synthesis Analysis

Enzymatic synthesis using N-acetyl-glucosamine (GlcNAc) 2-epimerase (AGE) for epimerization and N-acetyl-d-neuraminic acid lyase (NAL) for aldol condensation has been reported to produce Neu5Ac with high production efficiency . A powerful catalyst was developed by packaging the enzymes in an engineered bacterium and using a safe temperature-induced vector .Molecular Structure Analysis

The molecular formula of 5-N-Acetyl-beta-D-neuraminic acid is C11H19NO9 . The IUPAC name is (2 S ,4 S ,5 R ,6 R )-5-acetamido-2,4-dihydroxy-6- [ (1 R ,2 R )-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid .Chemical Reactions Analysis

Whole-cell catalysis using N-acetyl-d-glucosamine 2-epimerase (EC 5.1.3.8) and N-acetyl-d-neuraminic acid (Neu5Ac) aldolase (EC 4.1.3.3) is a promising approach for the production of Neu5Ac .Physical And Chemical Properties Analysis

The molecular weight of 5-N-Acetyl-beta-D-neuraminic acid is 309.27 g/mol .Aplicaciones Científicas De Investigación

Biotechnological Production and Applications

5-N-Acetyl-beta-D-neuraminic acid (Neu5Ac) is extensively studied for its applications in biotechnology and pharmaceuticals. It's a precursor for various pharmaceutical drugs, including zanamivir, an anti-influenza drug. Biotechnological methods for Neu5Ac production are crucial due to its role in the synthesis of such significant drugs (Tao, Zhang, Ma, & Xu, 2010).

Biocatalytic Production Methods

Innovative methods have been developed to produce Neu5Ac using coupled bacterial cells. These methods are favorable compared to natural product extraction or chemical synthesis, offering safer and more efficient production processes. For example, specific strains of Escherichia coli have been modified to enhance Neu5Ac production, indicating the potential for industrial-scale production (Zhang et al., 2010).

Biocatalyst System Development

Research has focused on developing novel biocatalyst systems for Neu5Ac production. One such system uses Bacillus subtilis spores, which show potential as an alternative for value-added chemical production (Xu et al., 2011).

Metabolic and Protein Engineering

Advances in metabolic and protein engineering have led to the creation of efficient Escherichia coli biocatalysts for Neu5Ac synthesis. These developments exemplify the potential of rational design in constructing complex bacterial biocatalysts for large-scale synthesis of biologically important materials (Chen et al., 2018).

Whole Cell Biocatalysis

Whole-cell biocatalysis is a promising method for Neu5Ac production, offering cost-effectiveness and potential for large-scale industrial applications. This approach involves engineering Escherichia coli strains to produce Neu5Ac efficiently (Gao et al., 2019).

Analysis and Characterization Techniques

Accurate determination of Neu5Ac levels is essential in research and development. High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) has been used to analyze Neu5Ac in complex biological samples (Bauer et al., 2001).

Nanosensor Development for Real-Time Analysis

The development of nanosensors, such as Fluorescence Resonance Energy Transfer (FRET)-based nanosensors, enables real-time analysis of Neu5Ac in living cells. This technological advancement aids in metabolic flux analysis and can be a valuable tool in biotechnological applications (Naz et al., 2021).

Ion-Exchange Chromatography in Purification

Ion-exchange chromatography plays a significant role in purifying Neu5Ac. Understanding the equilibrium uptake of Neu5Ac on ion exchangers is crucial for optimizing purification processes in the food industry (Wu et al., 2015).

Safety Evaluation in Food Products

Safety evaluations, such as those conducted on Neu5Ac for use in infant formulas, ensure that synthesized Neu5Ac is safe for consumption. These studies are vital in regulatory processes and for public health assurance (Choi et al., 2014).

Mecanismo De Acción

Neu5Ac is generally fused at the non-reducing end of glycolipids and glycoproteins on the cell membrane and is involved in cellular recognition events as well as the regulation of a variety of biological processes, including virus invasion, fertilization, inflammation, tumorigenesis, cell differentiation, and cell adhesion .

Safety and Hazards

The EFSA Panel concludes that the NF is safe when added to foods other than food supplements at the proposed uses and use levels for the general population; is safe in food supplements alone at the proposed uses and use levels for individuals above 10 years of age; is safe at the combined intake from fortified foods plus food supplements in individuals above 10 years of age; the safety of the NF is not established in food supplements alone at the proposed uses and use levels for individuals below 10 years of age .

Direcciones Futuras

The major challenges in producing Neu5Ac with high yield are highlighted, including multiple parameter-dependent processes, undesirable reversibility, and diminished solubility of AGEs and NALs . Different strategies applied to overcome the limitations of the two-step enzymatic production are discussed, such as pyruvate concentration and temperature shift during the process to increase conversion yield, use of mathematical and computational simulations for process optimization, enzyme engineering to make enzymes highly efficient, and the use of tags and chaperones to increase enzyme solubility .

Propiedades

IUPAC Name |

(2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,7+,8+,9+,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVRNKJHWKZAKO-PFQGKNLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864309 | |

| Record name | N-Acetyl-beta-neuraminic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystals; [Sigma-Aldrich MSDS], Solid | |

| Record name | N-Acetylneuraminic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15810 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-Acetylneuraminic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000230 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

5-N-Acetyl-beta-D-neuraminic acid | |

CAS RN |

489-46-3, 19342-33-7, 131-48-6 | |

| Record name | Neuraminic acid, N-acetyl- Starburst 4th Generation | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-beta-neuraminic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019342337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-acetyl-beta-neuraminic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04265 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Neuraminic acid, N-acetyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Acetyl-beta-neuraminic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetylneuraminic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYL-.BETA.-NEURAMINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TIP79W5HPN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetylneuraminic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000230 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

186 °C | |

| Record name | N-Acetylneuraminic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000230 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-Ethyl 4-((3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B7812491.png)

![(2R,3R,3aR,6R,6aR)-2,3,6-trihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one](/img/structure/B7812520.png)

![1-[(2R,3aR,5R,6S,6aR)-6-hydroxy-2-(trichloromethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B7812526.png)